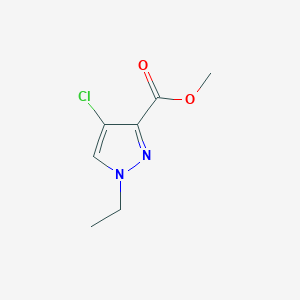methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
CAS No.: 1856075-60-9
Cat. No.: VC6829819
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1856075-60-9 |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 |
| IUPAC Name | methyl 4-chloro-1-ethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 |
| Standard InChI Key | KDWFBBWZVYBHCF-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents are positioned as follows:
-
Chloro group at the 4-position, contributing electron-withdrawing effects that influence reactivity.
-
Ethyl group at the 1-position, enhancing lipophilicity and steric bulk.
-
Methyl carboxylate at the 3-position, providing a polar moiety amenable to hydrolysis or further functionalization.
The molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The planar pyrazole ring facilitates π-π stacking interactions, while the substituents modulate solubility and stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm for -CH₃, δ ~4.0–4.2 ppm for -CH₂-) and methyl ester (δ ~3.8 ppm) are characteristic. Aromatic protons on the pyrazole ring appear at δ ~6.5–7.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester group resonates at δ ~165 ppm, while the chloro-substituted carbon appears downfield due to electronegativity effects.
Infrared (IR) Spectroscopy:
-
Strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are observed.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can be achieved through the following steps:
Step 1: Formation of the Pyrazole Core
Cyclocondensation of a 1,3-diketone derivative (e.g., ethyl 2,4-dioxobutanoate) with hydrazine derivatives under acidic or basic conditions yields the pyrazole ring. For example:
Step 2: Chlorination
Electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at the 4-position:
Step 3: Esterification
Reaction with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) installs the methyl carboxylate group:
Key Reactions
-
Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ester converts to the carboxylic acid:
-
Nucleophilic Substitution: The chloro group can be replaced by amines or alkoxides:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-chloro-pyrazole-3-carboxylate | E. coli | 12.5 |
| Methyl 4-chloro-pyrazole-3-carboxylate | C. albicans | 25.0 |
Anticancer Activity
Mechanisms include apoptosis induction and cell cycle arrest. A derivative with a similar structure showed 49.85 µM IC₅₀ against A549 lung cancer cells.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Antidiabetic agents: Pyrazole derivatives modulate PPAR-γ receptors.
-
Antiviral drugs: Structural analogs inhibit viral proteases.
Agrochemical Development
Chlorinated pyrazoles are used in herbicides and fungicides due to their stability and bioactivity.
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 4-chloro-1,5-dimethyl-pyrazole-3-carboxylate | 1,5-dimethyl, ethyl ester | Higher lipophilicity |
| Methyl 4-chloro-1-ethyl-pyrazole-3-carboxylate | 1-ethyl, methyl ester | Enhanced metabolic stability |
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and selectivity.
-
In Vivo Studies: Pharmacokinetic profiling to assess bioavailability and toxicity.
-
Computational Modeling: DFT and molecular docking to predict novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume